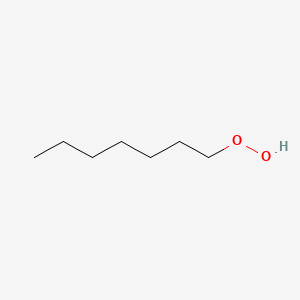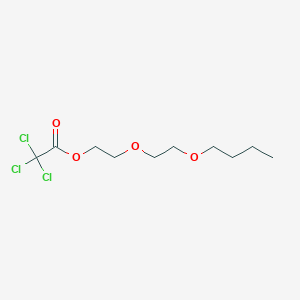![molecular formula C28H34ClN3O9S2 B14755719 butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KFA-1982 is a novel and potent small molecule drug that functions as a factor Xa inhibitor. It was initially developed by Kissei Pharmaceutical Co., Ltd. and is primarily investigated for its potential use in treating cardiovascular diseases, particularly thrombosis and venous thrombosis .
Vorbereitungsmethoden
The synthesis of KFA-1982 involves the design and creation of 3-amidinophenylsulfonamide derivatives using an amidoxime prodrug strategy. This approach focuses on improving systemic clearance and bioavailability. The synthetic route includes the incorporation of a carboxymethoxy group to enhance systemic clearance, followed by the conversion of the amidoxime to a prodrug . The industrial production methods for KFA-1982 are not extensively detailed in the available literature, but the compound is synthesized and optimized for clinical development through rigorous pharmacokinetic screening and bioavailability studies .
Analyse Chemischer Reaktionen
KFA-1982 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not explicitly mentioned in the available sources.
Reduction: Reduction reactions may be involved in the conversion of the amidoxime prodrug to its active form.
Substitution: The synthesis of KFA-1982 involves substitution reactions to incorporate functional groups that enhance its pharmacokinetic properties.
Common reagents and conditions used in these reactions include carboxymethoxy groups and amidoxime derivatives. The major products formed from these reactions are the active forms of the compound that exhibit potent factor Xa inhibitory activity .
Wissenschaftliche Forschungsanwendungen
KFA-1982 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and optimization of factor Xa inhibitors.
Biology: KFA-1982 is investigated for its effects on the coagulation cascade and its potential to prevent thrombosis.
Medicine: The compound is being developed as an anticoagulant for the treatment and prevention of thromboembolic diseases, such as deep vein thrombosis and pulmonary embolism
Wirkmechanismus
KFA-1982 exerts its effects by inhibiting factor Xa, an essential enzyme in the coagulation cascade. By blocking factor Xa, KFA-1982 prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. This mechanism makes it a promising candidate for anticoagulant therapy .
Vergleich Mit ähnlichen Verbindungen
KFA-1982 is compared with other factor Xa inhibitors, such as rivaroxaban, apixaban, and edoxaban. While these compounds share a similar mechanism of action, KFA-1982 is unique due to its specific synthetic route and pharmacokinetic properties. The incorporation of a carboxymethoxy group and the use of an amidoxime prodrug strategy distinguish KFA-1982 from other inhibitors .
Similar compounds include:
- Rivaroxaban
- Apixaban
- Edoxaban
These compounds are also factor Xa inhibitors but differ in their chemical structures and pharmacokinetic profiles .
Eigenschaften
Molekularformel |
C28H34ClN3O9S2 |
|---|---|
Molekulargewicht |
656.2 g/mol |
IUPAC-Name |
butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride |
InChI |
InChI=1S/C28H33N3O9S2.ClH/c1-3-4-15-39-27(33)18-40-24-17-20(22-7-5-6-8-25(22)41(2,35)36)10-9-19(24)13-14-30-42(37,38)26-12-11-21(16-23(26)32)28(29)31-34;/h5-12,16-17,30,32,34H,3-4,13-15,18H2,1-2H3,(H2,29,31);1H |
InChI-Schlüssel |
FAEDCCJGHHOOEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)COC1=C(C=CC(=C1)C2=CC=CC=C2S(=O)(=O)C)CCNS(=O)(=O)C3=C(C=C(C=C3)C(=NO)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)
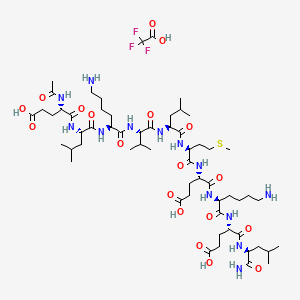
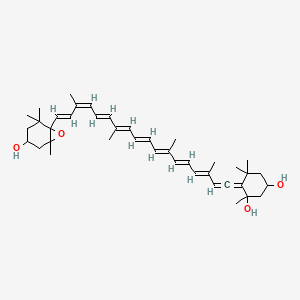

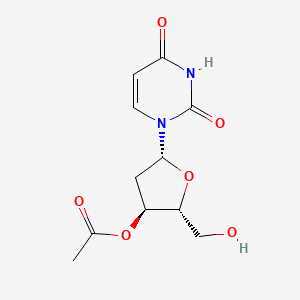
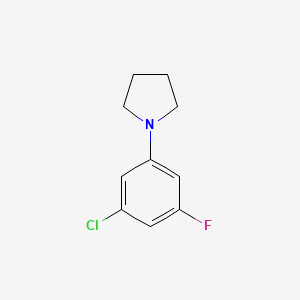
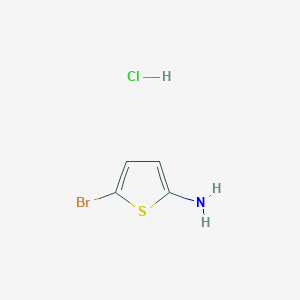

![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
